3-(4-Methoxy-2-methylphenyl)oxolan-3-ol
Description
3-(4-Methoxy-2-methylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a hydroxyl group and a 4-methoxy-2-methylphenyl substituent at the 3-position of the oxolane ring. Its molecular formula is C₁₂H₁₆O₃, with a calculated molecular weight of 208.21 g/mol. The compound has been cataloged as a discontinued product in commercial chemical inventories (e.g., CymitQuimica), suggesting prior use as a synthetic intermediate or building block in medicinal chemistry .
Properties
IUPAC Name |
3-(4-methoxy-2-methylphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-7-10(14-2)3-4-11(9)12(13)5-6-15-8-12/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNKGJQSDHXKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-(4-Methoxy-2-methylphenyl)oxolan-3-ol | Oxolane (THF) | 3-OH, 3-(4-MeO-2-MePh) | C₁₂H₁₆O₃ | 208.21 |
| 3-(Oxiran-2-ylmethyl)oxolan-3-ol | Oxolane | 3-OH, 3-(epoxy methyl) | C₇H₁₂O₃ | 144.17 |
| 5-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | Oxolan-2-one (lactone) | 5-(4-OH-3-MeOPh)methyl | C₁₃H₁₄O₄ | 250.25 |
| [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine | Oxolane | 3-O-linked to phenyl, 4-Me, CH₂NH₂ | C₁₂H₁₇NO₂ | 207.26 |
| 3-(Prop-2-en-1-yl)oxolan-3-ol | Oxolane | 3-OH, 3-allyl | C₇H₁₂O₂ | 128.17 |
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in 3-(4-Methoxy-2-methylphenyl)oxolan-3-ol enhances polarity compared to non-hydroxylated analogs like 3-(prop-2-en-1-yl)oxolan-3-ol. This increases solubility in polar solvents (e.g., methanol, water) but reduces lipophilicity relative to ethers or lactones .
- Stability : The aromatic methoxy group in 3-(4-Methoxy-2-methylphenyl)oxolan-3-ol may confer oxidative stability compared to allyl-substituted oxolanes (e.g., 3-(prop-2-en-1-yl)oxolan-3-ol), which are prone to radical-mediated degradation .
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